6-Methylpyridine-2,3-diamine
Overview
Description
6-Methylpyridine-2,3-diamine is a chemical compound that is part of the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. The specific structure of 6-methylpyridine-2,3-diamine includes a methyl group attached to the sixth position of the pyridine ring and amine groups at the second and third positions. This structure makes it a potential ligand for coordination with metal ions due to the presence of nitrogen atoms that can donate electron pairs.
Synthesis Analysis
The synthesis of compounds related to 6-methylpyridine-2,3-diamine can involve multiple steps, including acylation, nitrification, and reduction reactions. For instance, the synthesis of a related compound, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), involves the Friedel–Crafts acylation of benzene with 2,6-pyridinedicarbonyl chloride, followed by nitrification with nitric acid and subsequent reduction using SnCl2 in ethanol . Although the exact synthesis of 6-methylpyridine-2,3-diamine is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-methylpyridine-2,3-diamine, such as the molecule in the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, shows that the methylpyridine moiety can be almost planar, with slight deviations for the amine nitrogen atoms . This planarity is important for the compound's ability to coordinate with metals and may influence its reactivity and physical properties.
Chemical Reactions Analysis
Compounds containing the 6-methylpyridine moiety can participate in various chemical reactions, particularly as ligands in coordination complexes. For example, the sterically hindered ligand 6-(methylpyridin-2-yl)acetate (PICAC) has been used to synthesize platinum(II) and palladium(II) complexes . These complexes exhibit unique reactivity, such as facile ring opening and rapid reaction with 5'-guanosine monophosphate (5'-GMP) to form monofunctional adducts . The reactivity of these complexes is influenced by the steric bulk and electronic properties of the ligand, which are factors that would also be relevant to 6-methylpyridine-2,3-diamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylpyridine-2,3-diamine derivatives can be influenced by their molecular structure. For instance, the planarity of the pyridine moiety and the presence of substituents can affect the solubility, thermal stability, and reactivity of the compound. In the case of polyimides derived from a related diamine monomer, the resulting polymers exhibit good thermal stability and can form transparent and tough films . The properties of 6-methylpyridine-2,3-diamine itself would likely be characterized by similar analytical methods, including FT-IR, NMR, MS, DSC, TGA, and X-ray diffraction, to understand its behavior in various conditions and potential applications .
Scientific Research Applications
- Pharmaceuticals and Therapeutics
- 6-Methylpyridine-2,3-diamine is a chemical compound that has been studied for its potential therapeutic applications .
- It is a key component in the synthesis of pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .
- These compounds have shown therapeutic interest and some have already been approved for use as therapeutics .
- For example, the pyridopyrimidine moiety is present in relevant drugs like palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (potential activity against rheumatoid arthritis) .
- The synthetic protocols to prepare these pyridopyrimidine derivatives involve various chemical reactions, which are detailed in the respective research papers .
- The outcomes of these studies have shown promising results, with several of these compounds demonstrating significant biological activity .
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Chemical Synthesis
- 6-Methylpyridine-2,3-diamine is a chemical compound that is used in the synthesis of various other compounds .
- It is often used as a building block in the synthesis of more complex molecules .
- The specific methods of application and experimental procedures would depend on the particular synthesis being performed .
- The outcomes of these syntheses would also vary, but in general, the goal is to produce a desired compound with high yield and purity .
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Piperidine Derivatives
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Material Science
- 6-Methylpyridine-2,3-diamine can be used in the field of material science .
- It can be used as a precursor for the synthesis of new materials .
- The specific methods of application and experimental procedures would depend on the particular material being synthesized .
- The outcomes of these syntheses would also vary, but in general, the goal is to produce a desired material with specific properties .
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Environmental Science
- 6-Methylpyridine-2,3-diamine could potentially be used in environmental science .
- It could be used in the development of sensors or indicators for specific environmental conditions .
- The specific methods of application and experimental procedures would depend on the particular sensor or indicator being developed .
- The outcomes of these developments would also vary, but in general, the goal is to produce a sensor or indicator that can accurately measure or indicate a specific environmental condition .
Safety And Hazards
The safety data sheet for 6-Methylpyridine-2,3-diamine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
6-methylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOCNYGIWXIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370299 | |
Record name | 6-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-2,3-diamine | |
CAS RN |
33259-72-2 | |
Record name | 6-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.